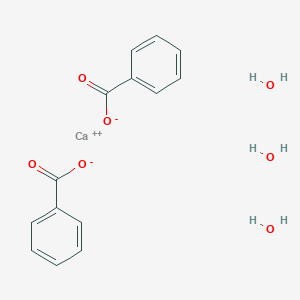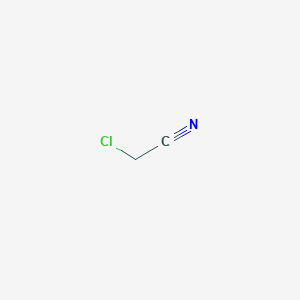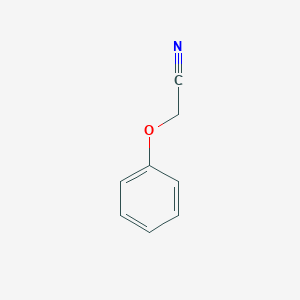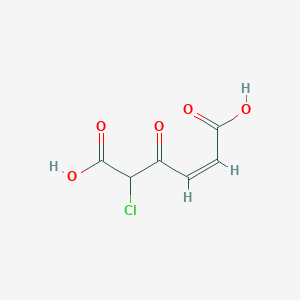
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a chemical compound with the molecular formula C15H13NO2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate consists of a naphthalene ring attached to an ethyl acetate group via a cyano group . The molecular weight of the compound is 239.27 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate has a molecular weight of 239.27 g/mol . Other physical and chemical properties such as boiling point, solubility, etc., are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Crystallography
The compound has been used in crystallography studies . The crystal structure of a similar compound, 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been studied in detail . This could provide insights into the properties and behavior of “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” in its crystalline form.
Prodrug for Esterification
Research has shown that using naproxen as a prodrug for esterification can reduce the gastrointestinal side effects of naproxen and improve its bioavailability . The title compound contains two naphthanyl moieties , which suggests that “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in a similar manner.
Synthesis of Push-Pull Molecules
Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions belong to the family of D-π-A push-pull dyes . “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in the synthesis of such molecules.
Labeling Protein Aggregates
Compounds similar to “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate”, such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), have been found to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s (AD) . This suggests that “Ethyl 2-cyano-2-(naphthalen-1-yl)acetate” could potentially be used in a similar manner.
Antimicrobial Evaluation
The compound could potentially be used in antimicrobial evaluations . A similar compound, ethylcarbamate, has shown comparable activity to the standard ampicillin .
Chemoprevention
The compound could potentially be used in chemoprevention . Aspirin and colorectal cancer research has shown the promise of precision chemoprevention .
Mécanisme D'action
Target of Action
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.
Propriétés
IUPAC Name |
ethyl 2-cyano-2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUFQSUPDWXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
